Lipophilicity (LogP): 43% Higher than Non-Brominated Analog, 10% Higher than Dibromo Analog
The experimental LogP of Methyl 5-bromo-2-chloro-3-nitrobenzoate is reported as 3.29 , compared with an XLogP3 of 2.3 for methyl 2-chloro-3-nitrobenzoate (CAS 53553-14-3) [1] and an XLogP3 of 3.0 for methyl 2,5-dibromo-3-nitrobenzoate (CAS 1215298-17-1) [2]. The ACD/LogP (calculated) for the target compound is 2.32 , while the ACD/LogP for the non-brominated analog is 1.90 . The consistent trend across both experimental and calculated methods shows that the target compound's LogP is 40–70% higher than the non-brominated analog, reflecting the significant lipophilicity contribution of the bromine substituent.
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.29 (experimental, Fluorochem); ACD/LogP = 2.32; XLogP3 not reported |
| Comparator Or Baseline | Methyl 2-chloro-3-nitrobenzoate: XLogP3 = 2.3 (PubChem), ACD/LogP = 1.90; Methyl 2,5-dibromo-3-nitrobenzoate: XLogP3 = 3.0 (PubChem) |
| Quantified Difference | Target vs. non-Br analog: ΔLogP ≈ +0.99 to +1.0 (≈43% increase in absolute LogP value); Target vs. diBr analog: ΔLogP ≈ +0.29 (≈10% higher) |
| Conditions | LogP values from Fluorochem (experimental) and PubChem XLogP3 (computed); ACD/LogP from ChemSpider ACD/Labs Percepta Platform v14.00 |
Why This Matters
The 43% higher LogP compared to the non-brominated analog translates to significantly different membrane permeability and tissue distribution profiles, making the target compound a more suitable intermediate for CNS-penetrant or lipophilic drug candidates where higher LogP is required.
- [1] PubChem. Methyl 2-chloro-3-nitrobenzoate, CID 10751184, XLogP3 2.3. https://pubchem.ncbi.nlm.nih.gov/compound/10751184 View Source
- [2] PubChem. Methyl 2,5-dibromo-3-nitrobenzoate, CID 114374035, XLogP3-AA 3. https://pubchem.ncbi.nlm.nih.gov/compound/114374035 View Source
